molecular formula C9H9F2NO B8264600 Ethyl 2,6-difluorobenzene-1-carboximidate CAS No. 74237-17-5

Ethyl 2,6-difluorobenzene-1-carboximidate

Cat. No.: B8264600
CAS No.: 74237-17-5
M. Wt: 185.17 g/mol
InChI Key: AAEAROPSJVBKTF-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluorobenzene-1-carboximidate is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 6 positions, and an ethyl carboximidate group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-difluorobenzene-1-carboximidate typically involves the reaction of 2,6-difluorobenzonitrile with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the carboximidate group. The detailed steps are as follows:

    Starting Material: 2,6-difluorobenzonitrile.

    Reagent: Ethanol.

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium ethoxide.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluorobenzene-1-carboximidate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboximidate group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.

Scientific Research Applications

Ethyl 2,6-difluorobenzene-1-carboximidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent or probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,6-difluorobenzene-1-carboximidate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-difluorobenzene-1-carboximidate: Similar structure but with fluorine atoms at the 2 and 5 positions.

    Ethyl 2,6-dichlorobenzene-1-carboximidate: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

Ethyl 2,6-difluorobenzene-1-carboximidate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chlorinated or non-fluorinated analogs.

Properties

IUPAC Name

ethyl 2,6-difluorobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEAROPSJVBKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547828
Record name Ethyl 2,6-difluorobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74237-17-5
Record name Ethyl 2,6-difluorobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of triethyloxonium tetrafluoroborate (8.0 g, 0.042M), 2,6-difluorobenzamide (5.62 g, 0.036M) and methylene chloride was stirred at 20° C. for 18 hours, after which an excess of aqueous sodium bicarbonate solution was added. The methylene chloride phase was separated and dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure yielded ethyl 2,6-difluorobenzimidate as a pale yellow oil (6.0 g) which was used without further purification.
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Synthesis routes and methods II

Procedure details

2,6-Difluorobenzamide (1.56 g) in methylene chloride was added to triethyloxonium fluoborate (1.9 g) in methylene chloride and the mixture stirred for 24 hours. The solution was then washed three times with cold sodium carbonate solution and dried over sodium sulphate. The methylene chloride solution was evaporated to yield an oil. This was mixed with chloroform and the solution filtered from insoluble material. Evaporation of the chloroform gave the ethyl 2,6-difluorobenzimidate as a mobile oil.
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